N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring and a naphthylsulfonyl group
Preparation Methods
The synthesis of N1-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include substituted phenylhydrazine and α, β-unsaturated aldehydes or ketones . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and naphthylsulfonyl-containing molecules. Compared to these, N1-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . Some similar compounds are:
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-(5-methylpyrazol-1-yl)propyl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H23N3O3S/c1-16-9-12-22-23(16)13-4-11-21-20(24)10-14-27(25,26)19-8-7-17-5-2-3-6-18(17)15-19/h2-3,5-9,12,15H,4,10-11,13-14H2,1H3,(H,21,24) |
InChI Key |
RSQIOUHMPZGCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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